molecular formula C23H23FN6O2 B2551717 N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251698-62-0

N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B2551717
CAS No.: 1251698-62-0
M. Wt: 434.475
InChI Key: DGFBUHBRHOJHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research on triazolopyrimidine derivatives has revealed their potential as mediator release inhibitors, which could be significant in the treatment of asthma. The synthesis and evaluation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated promising activity, leading to their consideration for further pharmacological and toxicological studies (Medwid et al., 1990).

Imaging Translocator Protein with PET

Another application involves the use of pyrazolopyrimidineacetamides for imaging the translocator protein (18 kDa) using positron emission tomography (PET). A specific compound, DPA-714, was synthesized with a fluorine atom, allowing for labeling with fluorine-18, facilitating in vivo imaging. This research underscores the utility of these compounds in biomedical imaging and diagnostics (Dollé et al., 2008).

Pharmacological Probes for A2A Adenosine Receptor

Pyrazolotriazolopyrimidinamine derivatives have been developed as high affinity and selective antagonists for the human A2A adenosine receptor, indicating their potential as pharmacological probes. These compounds can aid in the study of adenosine receptor functions and may lead to the development of new therapeutic agents (Kumar et al., 2011).

Insecticidal Applications

The versatility of triazolopyrimidine compounds extends to agriculture, where derivatives have been synthesized for their potential insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in developing new insecticides (Fadda et al., 2017).

Anticancer and PI3K Inhibition

Modifications of triazolopyridin acetamide compounds have shown remarkable anticancer effects and inhibition of PI3Ks, a key enzyme involved in cell growth and cancer progression. This research suggests the therapeutic potential of these compounds in cancer treatment with reduced toxicity (Wang et al., 2015).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-4-16-5-7-17(8-6-16)26-21(31)13-29-23(32)30-20(28-29)12-15(3)25-22(30)27-18-9-10-19(24)14(2)11-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFBUHBRHOJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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